molecular formula C14H16ClN5O B6970480 (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone

(3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone

Cat. No.: B6970480
M. Wt: 305.76 g/mol
InChI Key: XYFLUVUCCREGMG-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a chloropyridine moiety linked to a piperazine ring, which is further substituted with a methylpyrazole group

Properties

IUPAC Name

(3-chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-18-10-11(8-17-18)19-4-6-20(7-5-19)14(21)12-2-3-16-9-13(12)15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLUVUCCREGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2)C(=O)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a piperazine derivative, which has been pre-functionalized with a methylpyrazole group. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents (DMF)

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding receptor-ligand interactions and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanol
  • (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]ethanone
  • (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]propanone

Uniqueness

Compared to similar compounds, (3-Chloropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone stands out due to its specific substitution pattern and the presence of both chloropyridine and methylpyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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